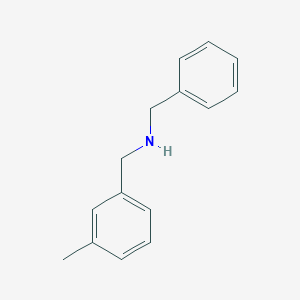

N-benzyl-1-(3-methylphenyl)methanamine

Description

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRIQEJWKAPIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-benzyl-1-(3-methylphenyl)methanamine Hydrochloride

This guide serves as a comprehensive technical monograph for N-benzyl-1-(3-methylphenyl)methanamine hydrochloride , a secondary amine salt frequently employed as a pharmacophore building block and intermediate in medicinal chemistry.

This document is structured to support drug development professionals in the synthesis, characterization, and handling of this compound, moving beyond basic datasheets to provide actionable experimental insights.

Chemical Identity & Structural Analysis[1][2][3][4]

Compound Name: this compound hydrochloride Common Synonyms: N-benzyl-3-methylbenzylamine HCl; N-benzyl-N-(m-tolylmethyl)amine hydrochloride. CAS Number: 1048640-75-0 (HCl salt); 5405-17-4 (Free base)

Structural Composition

The molecule consists of a central secondary amine nitrogen bonded to two benzylic groups:[1]

-

Benzyl group: Unsubstituted phenyl ring attached via a methylene bridge.

-

3-Methylbenzyl group: A phenyl ring substituted at the meta position with a methyl group, attached via a methylene bridge.

Key Physicochemical Parameters:

| Property | Value | Notes |

| Molecular Formula | Includes HCl counterion | |

| Molecular Weight | 247.77 g/mol | Free base MW: 211.31 g/mol |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency |

| Melting Point | 180–185 °C (Typical) | Dependent on crystallization solvent |

| Solubility (Water) | High (>50 mg/mL) | Due to ionic ammonium character |

| Solubility (Organic) | MeOH, EtOH, DMSO | Poor in Hexane/Et2O |

| pKa (Conjugate Acid) | ~9.2–9.5 (Predicted) | Typical for dibenzylamines |

Synthesis & Production Strategy

The most robust route for synthesizing high-purity this compound HCl is via Reductive Amination . This method minimizes over-alkylation (formation of tertiary amines) compared to direct alkylation with halides.

Reaction Pathway Visualization

The following diagram outlines the reductive amination workflow, highlighting the critical imine formation step and subsequent reduction.

Figure 1: Step-wise reductive amination pathway for the synthesis of the target secondary amine salt.[2]

Detailed Experimental Protocol

Objective: Synthesis of 10g of this compound HCl.

Reagents:

-

3-Methylbenzaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Methanol (anhydrous)

-

Sodium Borohydride (

) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions. -

HCl (4M in Dioxane)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-methylbenzaldehyde in anhydrous Methanol (0.5 M concentration).

-

Add Benzylamine dropwise under stirring.

-

Critical Checkpoint: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde). If using STAB, this can be a "one-pot" addition; if using

, ensure imine formation is complete first to avoid reducing the aldehyde directly to alcohol.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add

portion-wise over 30 minutes (exothermic). -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quench & Extraction:

-

Salt Formation (The "Crash Out"):

Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent: DMSO-d6 (due to salt solubility)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 9.5–10.0 | Broad Singlet | 2H | |

| 1H | 7.3–7.5 | Multiplet | 5H | Benzyl aromatic ring |

| 1H | 7.1–7.3 | Multiplet | 4H | 3-Methylphenyl aromatic ring |

| 1H | 4.10 | Singlet | 2H | |

| 1H | 4.05 | Singlet | 2H | |

| 1H | 2.30 | Singlet | 3H |

Note: The methylene protons may appear as a single overlapped peak or two distinct singlets depending on the resolution and solvent effects.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode)

-

Parent Ion [M+H]+: 212.15 m/z (Corresponds to the free base mass + H).

-

Fragmentation Pattern: Expect cleavage at the benzylic positions, yielding tropylium ions (m/z 91) and methyl-tropylium ions (m/z 105).

Handling, Stability & Troubleshooting

Storage Protocols

-

Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture, which can lead to "gumming" or hydrolysis over long periods.

-

Condition: Store in a tightly sealed vial, preferably within a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: 2–8°C (Refrigerated) is recommended for long-term stability.

Troubleshooting Logic Flow

Use the following decision tree to resolve common isolation issues.

Figure 2: Troubleshooting logic for isolating the crystalline hydrochloride salt.

Applications in Drug Development[5][10]

This specific scaffold serves as a "privileged structure" in medicinal chemistry due to its flexibility and lipophilicity.

-

Calcium Sensing Receptor (CaSR) Antagonists: The dibenzylamine motif is structurally analogous to Fendiline and Cinacalcet, used in treating hyperparathyroidism. The 3-methyl substitution provides a vector for exploring Structure-Activity Relationships (SAR) to optimize metabolic stability (blocking metabolic oxidation at the phenyl ring).

-

Monoamine Reuptake Inhibition: Secondary benzylamines often exhibit affinity for SERT/NET transporters.

-

Fragment-Based Drug Discovery (FBDD): Used as a secondary amine "linker" fragment to connect two aromatic pharmacophores.

References

-

PubChem. (2025).[5][2][6] this compound hydrochloride (Compound Summary).[7] National Library of Medicine. Available at: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. N-(3-Methylphenyl)benzenemethanamine | C14H15N | CID 222281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]

- 5. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1048640-75-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of N-benzyl-1-(3-methylphenyl)methanamine via Stepwise Reductive Amination

Application Note: AN-2026-RM04

Abstract & Application Scope

Secondary amines containing bis-benzylic motifs are critical pharmacophores in medicinal chemistry, serving as intermediates for calcium channel blockers, antihistamines, and antifungal agents. This application note details the robust synthesis of N-benzyl-1-(3-methylphenyl)methanamine (also known as N-benzyl-3-methylbenzylamine) utilizing a stepwise reductive amination protocol.

Unlike direct alkylation, which suffers from over-alkylation (formation of tertiary amines), this protocol utilizes the condensation of benzaldehyde with 3-methylbenzylamine to form an imine intermediate, followed by in situ reduction with sodium borohydride (

Retrosynthetic Analysis & Reaction Design

To synthesize the target unsymmetrical secondary amine from benzaldehyde, the retrosynthetic disconnection is made at the C-N bond derived from the aldehyde.

-

Target: this compound

-

Starting Material: Benzaldehyde (

) -

Required Co-Reactant: 3-methylbenzylamine (also known as (3-methylphenyl)methanamine)

-

Reagent Class: Hydride Reducing Agent

Critical Process Parameters (CPPs)

-

Solvent Choice: Methanol (MeOH) is selected over aprotic solvents (DCE/THF) because it facilitates proton transfer during imine formation and stabilizes the borohydride species.

-

Order of Addition: A "Stepwise One-Pot" approach is strictly enforced. The aldehyde and amine are allowed to equilibrate to the imine before the addition of the reducing agent.[1] Adding

too early can reduce the unreacted benzaldehyde to benzyl alcohol (a dead-end byproduct). -

Stoichiometry: A slight excess of amine (1.05 eq) drives the equilibrium toward the imine.

Reaction Mechanism (Visualized)

The reaction proceeds through two distinct phases:[1][2] (1) Nucleophilic addition-elimination to form the Schiff base (imine), and (2) Irreversible hydride transfer.

Figure 1: Mechanistic pathway of reductive amination in Methanol.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount (10 mmol Scale) | Role |

| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL) | Electrophile |

| 3-Methylbenzylamine | 121.18 | 1.05 | 1.27 g (1.30 mL) | Nucleophile |

| Methanol (Anhydrous) | - | - | 30 mL | Solvent |

| Sodium Borohydride | 37.83 | 1.5 | 0.57 g | Reducing Agent |

| HCl (1M) | - | - | Excess | Quench/Workup |

| NaOH (2M) | - | - | Excess | Basification |

Step-by-Step Methodology

Phase 1: Imine Formation (Schiff Base)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Solvation: Add Benzaldehyde (1.06 g) and 3-Methylbenzylamine (1.27 g) to the flask.

-

Dilution: Add 30 mL of Methanol.

-

Equilibration: Stopper the flask and stir vigorously at Room Temperature (RT) for 2 hours .

-

Process Check: The solution may warm slightly or turn yellow/cloudy as water is generated and the imine forms.

-

Why wait? This ensures the aldehyde is consumed into the imine form, preventing direct reduction to benzyl alcohol.

-

Phase 2: Reduction

5. Cooling: Place the RBF in an ice bath (

- Safety Note: Vigorous bubbling (

- Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 2 hours.

- Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The imine (less polar) and aldehyde should be consumed; the amine product (polar, streaks on silica) should appear.

Phase 3: Workup & Purification (Acid-Base Extraction) See Figure 2 for the logic flow of this critical purification step.

-

Quench: Slowly add 10 mL of water to quench excess borohydride.

-

Concentration: Remove the majority of Methanol using a rotary evaporator (bath temp

). -

Acidification: Add 20 mL of 1M HCl to the residue. Check pH < 2.

-

Chemistry: This converts the amine product into its water-soluble hydrochloride salt (

). Neutral impurities (benzyl alcohol) remain organic.

-

-

Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (

mL). Discard the organic (DCM) layer. -

Basification: Basify the aqueous layer by slowly adding 2M NaOH until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

-

Extraction: Extract the basic aqueous mixture with DCM (

mL). -

Drying: Combine the organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Purification Workflow (Logic Diagram)

The Acid-Base extraction is the self-validating purification step. It relies on the chemical switch between the salt (water-soluble) and free base (organic-soluble) forms.[2]

Figure 2: Acid-Base Extraction Workflow for Amine Purification.

Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: Clear to pale yellow oil.

-

1H NMR (

, 400 MHz):- 7.10 - 7.40 (m, 9H, Aromatic).

-

3.82 (s, 2H,

-

3.78 (s, 2H,

-

2.35 (s, 3H,

-

1.80 (br s, 1H,

-

Mass Spectrometry (ESI): Calculated for

[M+H]+: 212.14. Found: 212.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation. | Increase Phase 1 stir time or add dehydrating agent (molecular sieves). |

| Benzyl Alcohol Impurity | Ensure 2h imine formation time. Add borohydride at | |

| Tertiary Amine (Dialkylation) | Incorrect stoichiometry. | Ensure 1:1 ratio. If problem persists, switch to |

| Emulsion during Workup | Incomplete phase separation. | Add brine (saturated NaCl) or filter through Celite pad. |

References

-

Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on Borohydride vs. STAB protocols). Retrieved from [Link]

-

Master Organic Chemistry. Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. Acid-Base Extraction. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]

Application Notes & Protocols: A Detailed Guide to the N-alkylation of 3-Methylbenzylamine with Benzyl Bromide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-benzyl-3-methylbenzylamine through the N-alkylation of 3-methylbenzylamine with benzyl bromide. N-alkylation of amines is a cornerstone reaction in organic synthesis, pivotal for the construction of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, critical safety protocols, and methods for purification and analysis. By explaining the causality behind each step, this guide ensures not only procedural accuracy but also a deeper understanding of the reaction dynamics, empowering scientists to troubleshoot and adapt the methodology for related transformations.

Scientific Principles and Mechanistic Overview

The N-alkylation of an amine with an alkyl halide is a classic example of a nucleophilic aliphatic substitution reaction.[3] In this specific procedure, the reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The SN2 Reaction Pathway

The core of the reaction involves the nitrogen atom of 3-methylbenzylamine, which possesses a lone pair of electrons, acting as the nucleophile. This nucleophilic amine attacks the electrophilic benzylic carbon of benzyl bromide.[4] Simultaneously, the bromide ion, a good leaving group, is displaced. This concerted, single-step mechanism results in the formation of a new carbon-nitrogen bond and a protonated secondary amine, specifically an N-benzyl-3-methylbenzylammonium bromide salt.[4]

The Critical Role of the Base

The initial product is an ammonium salt, which is no longer nucleophilic. To achieve the neutral secondary amine and allow the reaction to proceed to completion, a base is required to accept the proton from the nitrogen atom.[4] While an excess of the starting amine (3-methylbenzylamine) can serve as the base, this approach can be inefficient. A more common and effective strategy is to use a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The base deprotonates the ammonium salt, yielding the desired N-benzyl-3-methylbenzylamine product.[2][5]

The Challenge of Overalkylation

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation.[3][6] The secondary amine product (N-benzyl-3-methylbenzylamine) is also nucleophilic—often more so than the starting primary amine—and can compete with the starting material to react with remaining benzyl bromide.[6] This side reaction leads to the formation of a tertiary amine (N,N-dibenzyl-3-methylbenzylamine) and can even proceed to a quaternary ammonium salt.[4][6]

To mitigate this:

-

Stoichiometric Control: This protocol utilizes a slight excess of the primary amine (3-methylbenzylamine) relative to the alkylating agent (benzyl bromide). This ensures the benzyl bromide is consumed before significant overalkylation can occur.

-

Controlled Addition: The benzyl bromide is added dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant primary amine over the newly formed secondary amine.[5]

Experimental Protocol: Synthesis of N-benzyl-3-methylbenzylamine

This protocol details a reliable method for the selective mono-alkylation of 3-methylbenzylamine.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Methylbenzylamine | 100-46-9 | C₈H₁₁N | 121.18 | 1.2 | 1.45 g (12.0 mmol) |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.04 | 1.0 | 1.71 g (10.0 mmol) |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20.0 mmol) |

| Acetonitrile (anhydrous) | 75-05-8 | CH₃CN | 41.05 | - | 50 mL |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | For Work-up |

| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | - | For Work-up |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | For Work-up |

| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | - | For Drying |

Safety Precautions

-

Benzyl Bromide: This compound is a potent lachrymator and is corrosive. It causes severe skin and eye irritation and may cause respiratory irritation.[7][8][9] Always handle benzyl bromide in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[9][10]

-

3-Methylbenzylamine: This compound is corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.

-

General: Perform the reaction in a well-ventilated area, preferably a fume hood.[8] Ensure emergency shower and eyewash stations are accessible.[9]

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzylamine (1.45 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.

-

Addition of Alkylating Agent: In a separate vial, weigh benzyl bromide (1.71 g, 10.0 mmol). Using a syringe or dropping funnel, add the benzyl bromide dropwise to the stirred amine suspension over 15-20 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of 20% ethyl acetate in hexanes. The reaction is typically complete within 3-5 hours. The starting amine will have a lower Rf value than the less polar secondary amine product.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), filter the mixture through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.[5]

-

Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes, to isolate the desired N-benzyl-3-methylbenzylamine.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

-

Visualized Workflow and Mechanism

To clarify the experimental process and chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the N-alkylation of 3-methylbenzylamine.

Caption: Simplified Sₙ2 reaction mechanism for N-alkylation.

References

- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem.

- University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.

- American Chemical Society. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.

- ResearchGate. (n.d.). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. ResearchGate.

- PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.

- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet. Sigma-Aldrich.

- Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University.

- PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.

- Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.

- Thermo Fisher Scientific. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET. Thermo Fisher Scientific.

- New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.

- YouTube. (2022, April 6). Alkylation of Amines. Chemistry with Caroline.

- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. PrepChem.com.

- Acros Organics. (n.d.). Benzyl bromide - SAFETY DATA SHEET.

- Fisher Scientific. (2010, September 3). SAFETY DATA SHEET. Fisher Scientific.

- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- ScienceDirect. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ScienceDirect.

- Google Patents. (n.d.). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Google Patents.

- Wikipedia. (n.d.). Amine alkylation. Wikipedia.

- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.

- Wiley Online Library. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Chemistry – An Asian Journal.

- PMC. (2018, November 13). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC.

- Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.

- Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses Procedure.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC.org.

- Google Patents. (n.d.). CN105218382A - A kind of preparation method of benzylamine compound. Google Patents.

- Organic Syntheses. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses.

- ResearchGate. (n.d.). Scheme 3 Alkylation of benzylamine hydrochloride with butylbromide. ResearchGate.

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines. Google Patents.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.

- MedchemExpress.com. (n.d.). N-Methylbenzylamine. MedchemExpress.com.

Sources

- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. westliberty.edu [westliberty.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nj.gov [nj.gov]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

Application Note: Scalable Synthesis of N-benzyl-1-(3-methylphenyl)methanamine for API Production

Abstract

This application note details the process chemistry and scalable synthesis of N-benzyl-1-(3-methylphenyl)methanamine , a secondary amine pharmacophore common in calcium channel blockers and antihistamine APIs. While simple alkylation routes exist, they suffer from poor atom economy and genotoxic impurity risks (alkyl halides). This guide prioritizes a Reductive Amination strategy. We present two validated protocols: a high-selectivity Sodium Triacetoxyborohydride (STAB) method for Kilo-Lab/Pilot production, and a Catalytic Hydrogenation method for large-scale manufacturing.

Introduction & Retrosynthetic Strategy

The target molecule is an unsymmetrical dibenzylamine. The primary challenge in synthesizing secondary amines is controlling selectivity to prevent over-alkylation , which leads to the formation of the tertiary amine impurity (bis-alkylation).

Route Selection

-

Route A (Direct Alkylation): Reaction of benzyl bromide with 3-methylbenzylamine.

-

Verdict:Rejected. High risk of over-alkylation, generation of stoichiometric salt waste, and potential mutagenic alkyl halide carryover.

-

-

Route B (Reductive Amination - STAB): Condensation of 3-methylbenzaldehyde and benzylamine followed by hydride transfer.

-

Verdict:Selected for Pilot Scale. Excellent selectivity (mono-alkylation >95%), mild conditions, and robust impurity profile.

-

-

Route C (Catalytic Hydrogenation): Condensation followed by H2/Pd-C reduction.

-

Verdict:Selected for Manufacturing. Highest atom economy, but requires pressurized equipment and strict control to prevent hydrogenolysis (debenzylation).

-

Reaction Pathway & Impurity Mapping

The following diagram illustrates the reaction mechanism and critical control points for impurities.

Figure 1: Reaction pathway showing the desired reductive amination and potential side reactions (alcohol formation and over-alkylation).

Protocol 1: Kilo-Lab Scale (High Selectivity)

Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is less reactive than Sodium Borohydride (NaBH4). It reduces imines selectively without reducing the aldehyde starting material, minimizing Impurity A (Alcohol) [1].

Materials

| Reagent | Equiv. | Role |

| 3-Methylbenzaldehyde | 1.0 | Limiting Reagent |

| Benzylamine | 1.05 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent |

| 2-Methyltetrahydrofuran (2-MeTHF) | 10 Vol | Solvent (Green alternative to DCM) |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Optional, pH control) |

Step-by-Step Procedure

-

Imine Formation:

-

Charge a reactor with 3-Methylbenzaldehyde (1.0 equiv) and 2-MeTHF (10 volumes).

-

Add Benzylamine (1.05 equiv) over 15 minutes.

-

Process Check: Stir at 20–25°C for 1–2 hours. Monitor by HPLC/TLC. The aldehyde peak should disappear as the imine forms. (Note: In 2-MeTHF, the imine is often soluble; water separation is not strictly required for STAB reduction).

-

-

Reduction:

-

Cool the mixture to 0–5°C.

-

Add STAB (1.4 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and H2 gas evolution.

-

Allow the reaction to warm to 20–25°C and stir for 4–12 hours.

-

Self-Validating Endpoint: HPLC should show <0.5% Imine intermediate.

-

-

Quench & Workup:

-

Quench by adding 10% aqueous NaHCO3 (5 volumes). Stir for 30 minutes to destroy borate complexes.

-

Separate phases. Extract aqueous layer with 2-MeTHF (2 volumes).

-

Wash combined organics with Brine (5 volumes).

-

Dry over Na2SO4 and concentrate under vacuum.

-

-

Purification (Salt Formation):

-

Dissolve the crude oil in Ethanol (5 volumes).

-

Add concentrated HCl (1.1 equiv) or HCl in isopropanol.

-

Cool to 0°C to crystallize the Hydrochloride Salt .

-

Filter and dry.

-

Protocol 2: Industrial Manufacturing (Cost & E-Factor)

Methodology: Catalytic Hydrogenation (H2 + Pd/C). Rationale: For multi-kilogram to ton scale, boron reagents generate significant solid waste. Hydrogenation is cleaner but requires pressure vessels.

Critical Safety & Quality Parameters

-

Catalyst Poisoning: Amines can poison Pd catalysts. Use unreduced Pd/C or add a specific promoter if kinetics are slow.

-

Debenzylation Risk: High temperatures (>60°C) or high pressures (>10 bar) can cleave the benzyl group, destroying the product. Keep conditions mild [2].

Step-by-Step Procedure

-

Imine Formation:

-

Charge 3-Methylbenzaldehyde (1.0 equiv) and Methanol (5 volumes).

-

Add Benzylamine (1.0 equiv). Stir for 2 hours.

-

-

Hydrogenation:

-

Charge 5% Pd/C (50% wet, 2 wt% loading relative to substrate) into the autoclave.

-

Purge with Nitrogen (3x), then Hydrogen (3x).

-

Pressurize to 3–5 bar (45–75 psi) H2.

-

Stir at 25–30°C . Do not heat initially.

-

Kinetic Control: Monitor H2 uptake. Once uptake plateaus, check HPLC.

-

-

Workup:

-

Filter catalyst through Celite or a sparkler filter (recycle catalyst if possible).

-

Concentrate Methanol to obtain the free base.

-

Proceed to salt formation as in Protocol 1.

-

Analytical Control Strategy

To ensure API-grade quality, the following analytical markers must be monitored.

| Parameter | Method | Acceptance Criteria | Rationale |

| Assay | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.5% | Purity for API use. |

| Impurity A | HPLC | < 0.15% | 3-Methylbenzyl alcohol (from aldehyde reduction). |

| Impurity B | HPLC | < 0.15% | Tertiary amine (Bis-alkylation). |

| Residual Boron | ICP-MS | < Limit (e.g., 10 ppm) | Only applicable if STAB route is used. |

| Pd Content | ICP-MS | < 10 ppm | Only applicable if Hydrogenation route is used. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text on preventing hydrogenolysis during amine synthesis).

- Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Guidance on impurity limits for API).

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzylamine from Aldehyde Contaminants

This guide is designed for researchers, scientists, and professionals in drug development who are working with benzylamine and encounter challenges with residual aldehyde impurities from synthesis, such as reductive amination reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the high purity of your benzylamine products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My final benzylamine product shows a persistent aldehyde peak in NMR/GC-MS analysis.

Root Cause Analysis:

This is a common issue arising from incomplete reaction or the use of excess aldehyde starting material in reactions like reductive amination. Aldehydes can be challenging to remove due to their similar polarity to benzylamine, making standard chromatographic separation sometimes inefficient.

Immediate Corrective Actions:

-

Acid-Base Liquid-Liquid Extraction (LLE): This is often the most effective first-line approach. Benzylamine, being basic, can be protonated with an acid to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.[1][2]

-

Step-by-Step Protocol:

-

Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The benzylamine will move into the aqueous layer as benzylammonium chloride.

-

Separate the aqueous layer.

-

Wash the organic layer with more dilute acid to ensure complete extraction of the amine.

-

Combine the aqueous layers.

-

To recover the benzylamine, basify the aqueous layer with a strong base (e.g., 2M NaOH) until the pH is >12.[1]

-

The benzylamine will separate as an oil. Extract the aqueous layer with a fresh portion of the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

-

Sodium Bisulfite Wash: This method specifically targets the aldehyde impurity. Sodium bisulfite reacts with aldehydes to form a water-soluble adduct, which can then be easily removed by extraction.[3][4][5]

-

Step-by-Step Protocol:

-

Dissolve the crude product in a water-miscible organic solvent like THF or methanol.[4]

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.

-

Add a water-immiscible organic solvent (e.g., ethyl acetate) and water to the mixture.

-

Separate the layers in a separatory funnel. The aldehyde-bisulfite adduct will be in the aqueous layer.[4]

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

-

-

Preventative Measures:

-

Stoichiometry Control: Carefully control the stoichiometry of your reaction to use only a slight excess of the aldehyde.

-

In-situ Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the limiting reagent.

Issue 2: I've tried acid-base extraction, but I'm still seeing aldehyde impurities.

Root Cause Analysis:

-

Incomplete Extraction: Insufficient acid concentration or an inadequate number of extraction cycles.

-

Emulsion Formation: Emulsions can trap the organic layer, preventing clean separation.

-

Hydrolysis of Imine Intermediate: If the reaction is a reductive amination, residual imine may hydrolyze back to the aldehyde and amine during workup.

Troubleshooting Steps:

-

Optimize Extraction: Increase the concentration of the acid or the number of extractions.

-

Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

-

Ensure Complete Reduction: In a reductive amination, ensure the reducing agent is fully quenched before starting the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing a highly polar aldehyde from benzylamine?

For highly polar aldehydes, a sodium bisulfite wash is generally more effective than a simple acid-base extraction. The formation of the bisulfite adduct significantly increases the water solubility of the aldehyde, facilitating its removal into the aqueous phase.[3][5]

Q2: Can I use distillation to purify my benzylamine?

Yes, vacuum distillation can be an effective method, particularly for large-scale purifications where the aldehyde impurity is significantly more or less volatile than benzylamine.[6][7] However, for aldehydes with similar boiling points to benzylamine, this method may not be efficient.

Q3: Are there any solid-phase scavengers I can use to remove aldehydes?

Yes, several solid-supported scavengers are commercially available. These are typically resins functionalized with groups that react selectively with aldehydes.[8][9]

-

Advantages: Simple filtration-based workup.

-

Disadvantages: Can be expensive and may require optimization of reaction time and temperature.

Q4: How can I confirm that my purification method has successfully removed the aldehyde?

-

Thin Layer Chromatography (TLC): Use a suitable stain that visualizes aldehydes (e.g., 2,4-dinitrophenylhydrazine stain).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton typically appears as a singlet between 9-10 ppm in ¹H NMR, which is a clear diagnostic peak.

Comparative Analysis of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Scale |

| Acid-Base Extraction | Protonation of basic benzylamine to form a water-soluble salt.[2] | Inexpensive, simple, and effective for most cases. | Can be less effective for highly polar aldehydes; may lead to emulsions. | Lab to Pilot |

| Sodium Bisulfite Wash | Formation of a water-soluble bisulfite adduct with the aldehyde.[3][4] | Highly selective for aldehydes; very effective. | Requires an additional reagent; the reaction can be slow. | Lab to Pilot |

| Column Chromatography | Differential adsorption of components on a stationary phase.[10][11] | High resolution; can separate complex mixtures. | Can be time-consuming, requires significant solvent, and may not be cost-effective for large scales. | Lab |

| Vacuum Distillation | Separation based on differences in boiling points.[6] | Excellent for large scales if boiling points are sufficiently different. | Not effective for compounds with similar boiling points; requires specialized equipment. | Lab to Production |

| Aldehyde Scavenger Resins | Covalent capture of the aldehyde by a functionalized solid support.[8][9] | Simple workup (filtration); high selectivity. | Can be expensive; may require optimization. | Lab |

Visualizing the Purification Workflow

Decision Tree for Purification Method Selection

Caption: Decision workflow for selecting a purification method.

Mechanism of Aldehyde Removal via Bisulfite Adduct Formation

Caption: Aldehyde scavenging with sodium bisulfite.

References

-

Albarri, R., et al. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

PubMed. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Available at: [Link]

-

Supra Sciences. (n.d.). Solid-Supported Scavengers. Available at: [Link]

-

Taylor & Francis Online. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Available at: [Link]

-

Quora. (2020). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde?. Available at: [Link]

-

Reddit. (2024). How to purify Benzylamine?. Available at: [Link]

-

Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Available at: [Link]

-

Sciencemadness Discussion Board. (2016). Benzylamine via the delepine reaction. Available at: [Link]

-

DiVA. (n.d.). Bisulfite Scrubbing for Removal of Aldehydes from Frying Gases. Available at: [Link]

-

Aldehyde Scavenger — Chemicals based on active polyamine compounds. (n.d.). Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of benzylamine. Available at: [Link]

-

ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

- Google Patents. (n.d.). US8757389B2 - Amine-aldehyde resins and uses thereof in separation processes.

-

ResearchGate. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. (n.d.). US5210303A - Process for producing benzylamines.

-

HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

-

Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

-

Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Available at: [Link]

-

ResearchGate. (2025). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Available at: [Link]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

-

PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

-

Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

-

European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. suprasciences.com [suprasciences.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Byproduct Formation in Amine-Aldehyde Condensation Reactions

Welcome to the technical support center for amine-aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imine synthesis and troubleshoot common challenges related to byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Understanding the Core Reaction and Its Challenges

The condensation of an amine with an aldehyde to form an imine (also known as a Schiff base) is a cornerstone of organic synthesis.[1][2] This seemingly straightforward reaction is a reversible process that can be plagued by the formation of various byproducts, complicating purification and reducing yields.[3] This guide will provide in-depth solutions to these common issues.

The General Reaction Mechanism

The formation of an imine proceeds through a multi-step, acid-catalyzed mechanism.[1][4][5] Understanding these steps is crucial for diagnosing and preventing byproduct formation.

Caption: General mechanism of acid-catalyzed imine formation.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your amine-aldehyde condensation reactions.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A1: Low reaction rates are often tied to improper pH control or insufficient water removal.

-

pH Optimization is Critical: The rate of imine formation is highly pH-dependent, with the optimal range typically being around pH 4.5-5.[4][6][7][8]

-

At high pH (> 6): There isn't enough acid to protonate the hydroxyl group of the carbinolamine intermediate, making water a poor leaving group and slowing down the dehydration step.[4][5][6]

-

At low pH (< 4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon.[4][5][6]

Solution: Carefully buffer your reaction mixture to the optimal pH range. The use of a mild acid catalyst like acetic acid is common.[3]

-

-

Driving the Equilibrium Forward: Imine formation is a reversible reaction.[1][3] The presence of the water byproduct can lead to hydrolysis of the imine back to the starting materials.[1][9][10]

Solutions to Remove Water:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene is a classic and effective method.[3][11]

-

Drying Agents: The addition of anhydrous hygroscopic salts (e.g., MgSO₄, Na₂SO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.[1][2][3][11]

-

| Parameter | Effect on Reaction Rate | Recommended Action |

| pH | Optimal around 4.5-5.[4][6][7][8] | Buffer the reaction mixture. |

| Water | Inhibits forward reaction. | Remove via azeotropic distillation or drying agents.[1][3] |

| Temperature | Higher temperatures can increase rate. | Gentle heating (e.g., 60-80°C) can be beneficial.[3] |

Q2: I'm observing the formation of an enamine byproduct. How can I prevent this?

A2: Enamine formation is a competing pathway, especially with secondary amines, but can also occur with primary amines through tautomerization.

-

Mechanism of Enamine Formation: When a secondary amine reacts with an aldehyde or ketone, the resulting iminium ion cannot be deprotonated at the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of an enamine.[12][13]

-

Imine-Enamine Tautomerism: With primary amines, the initially formed imine can tautomerize to an enamine if there are protons on the α-carbon.[14][15][16][17] This equilibrium can be influenced by solvent and temperature.

Caption: Imine-enamine tautomerization pathway.

Strategies to Minimize Enamine Formation:

-

Use of Primary Amines: If the desired product is an imine, using a primary amine is the most straightforward approach.[5]

-

Control of Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the tautomerization to the thermodynamically more stable enamine in certain systems.

-

Substrate Choice: Aldehydes lacking α-protons (e.g., benzaldehyde) cannot form enamines through this pathway.

Q3: My final product is contaminated with unreacted starting materials. What are the best purification strategies?

A3: The choice of purification method depends on the properties of your imine and the starting materials. Imines can be sensitive to hydrolysis, so care must be taken during workup.[4][9]

-

Crystallization: If your imine product is a solid, crystallization is often the most effective purification method.[9][18] Common solvents for recrystallization include ethanol and methanol.[3][18]

-

Solvent Extraction: If there is a significant difference in solubility between your product and starting materials, selective solvent washing can be employed.[9]

-

Column Chromatography: While possible, it can be challenging due to the potential for hydrolysis on silica gel.[9] It is often used as a last resort.

-

Distillation: For liquid imines with boiling points sufficiently different from the starting materials, distillation can be an option.[9]

Q4: I am performing a reductive amination and see residual imine in my product. How can I improve the reduction step?

A4: Incomplete reduction of the imine is a common issue in reductive amination. This can be due to the choice of reducing agent or the reaction conditions.

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde if not used carefully.[19][20] It is often added after the imine has had time to form.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones, especially at a slightly acidic pH.[20]

-

Sodium Triacetoxyborohydride (STAB): A milder and often preferred reagent that selectively reduces the imine intermediate.[19]

-

-

Reaction Conditions:

-

One-Pot vs. Stepwise: In a one-pot (direct) reductive amination, all components are mixed together.[19] In a stepwise (indirect) procedure, the imine is formed first, and then the reducing agent is added. A stepwise approach can sometimes lead to fewer side products.[21]

-

Solvent: The choice of solvent can impact the reaction. While alcohols like methanol are common, they can sometimes compete in the reduction.[22] Greener alternatives like ethyl acetate are being explored.[23]

-

| Reducing Agent | Selectivity | Comments |

| NaBH₄ | Reduces aldehydes/ketones and imines. | Add after imine formation.[20] |

| NaBH₃CN | Selective for imines at acidic pH.[20] | A good choice for one-pot reactions. |

| NaBH(OAc)₃ (STAB) | Highly selective for imines.[19] | Often gives cleaner reactions. |

III. Experimental Protocols

Protocol 1: General Procedure for Imine Synthesis with Water Removal by Molecular Sieves

This protocol is suitable for small-scale synthesis where the use of a Dean-Stark apparatus is not practical.

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether, 10 mL).[2][3]

-

Add activated 4Å molecular sieves (approximately 8 g for a 20 mmol scale reaction, adjust accordingly).[3]

-

Add the primary amine (1.2-1.5 mmol) to the stirring solution.[2][3]

-

Stir the reaction mixture at room temperature for 5-12 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, filter the reaction mixture to remove the molecular sieves, rinsing the sieves with a small amount of the solvent.[3]

-

Concentrate the filtrate under reduced pressure to yield the crude imine.

-

Purify the crude product by crystallization or other suitable methods.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This procedure is a reliable method for the synthesis of secondary amines.

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in an anhydrous solvent such as 1,2-dichloroethane or ethyl acetate (10 mL).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or acid-base extraction.

IV. References

-

Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.

-

ECHEMI. (n.d.). How to separate imine from reaction mixture?

-

OperaChem. (2024, October 21). Imine formation-Typical procedures.

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism.

-

ACS Publications. (2024, October 25). A Citrus Serenade: An Improved Procedure for the Imine Condensation Reaction in Undergraduate Laboratories | Journal of Chemical Education.

-

ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?

-

ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?

-

Pearson. (n.d.). Propose mechanisms for the three imine-forming reactions just shown.

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.

-

Wikipedia. (n.d.). Reductive amination.

-

YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Enamine Formation.

-

Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.

-

JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

-

Scribd. (n.d.). A Summary of The Reactions of Aldehydes With Amines | PDF.

-

ResearchGate. (2021, April 20). How to induce precipitation for imine for condensation reaction between amine and aldehyde?

-

Science of Synthesis. (n.d.). Product Class 7: Imines.

-

ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education.

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.

-

Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism.

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?

-

PMC. (2015, July 23). Catalytic Asymmetric Umpolung Reactions of Imines.

-

ResearchGate. (2015, January 26). How do I remove water from imine formation reactions?

-

PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?

-

Semantic Scholar. (n.d.). [PDF] Hitchhiker's Guide to Reductive Amination.

-

Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.

-

Ogarev-online. (n.d.). Theoretical and experimental study of imine-enamine tautomerism of condensation products of propanal with 4-aminobenzoic acid in ethanol - Kalmykov - Russian Chemical Bulletin.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

-

YouTube. (2023, February 28). Imines and Enamines: Preparation and Tautomerism.

-

PubMed. (2018, November 27). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.

-

Thieme Chemistry. (n.d.). Differentiation between Enamines and Tautomerizable Imines - SYNFORM.

-

PBworks. (2009, December 3). Organic / Imine-Enamine Tautomerization - Furman Chemistry 120.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Imine formation-Typical procedures - operachem [operachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Theoretical and experimental study of imine-enamine tautomerism of condensation products of propanal with 4-aminobenzoic acid in ethanol - Kalmykov - Russian Chemical Bulletin [ogarev-online.ru]

- 15. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 17. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 18. researchgate.net [researchgate.net]

- 19. Reductive amination - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. reddit.com [reddit.com]

- 23. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Stability of N-benzyl-1-(3-methylphenyl)methanamine Free Base vs. Salt

Welcome to the technical support center for N-benzyl-1-(3-methylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability considerations for the free base and salt forms of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and materials.

Introduction: Why Form Matters

This compound, like many amine-containing compounds, can exist in its neutral "free base" form or as a salt, typically a hydrochloride salt. The choice between these forms is a critical decision in drug development and research, as it profoundly impacts the compound's stability, solubility, and handling characteristics. The lone pair of electrons on the nitrogen atom of the free base makes it susceptible to oxidation, whereas in the salt form, this lone pair is protonated, significantly enhancing its stability.[1][2]

This guide will explore the fundamental chemical differences between the free base and its salt, providing practical advice for storage, handling, and troubleshooting common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: Why is the salt form of this compound generally more stable than the free base?

A1: The enhanced stability of the salt form is primarily due to the protonation of the amine nitrogen. In the free base, the nitrogen's lone pair of electrons is available to participate in chemical reactions, most notably oxidation.[1] This can lead to the formation of various degradation products, such as imines, aldehydes, and amides, altering the compound's purity and activity.[3][4][5] By forming a salt (e.g., with hydrochloric acid), the lone pair is engaged in a bond with a proton, rendering it less available for oxidative degradation.[1][6] Ammonium salts are also generally more thermally stable than their free base counterparts.[6][7]

Q2: What are the primary degradation pathways for the free base form?

A2: The free base of this compound is susceptible to several degradation pathways, with oxidation being the most common.[8] Exposure to air (oxygen) can initiate oxidation, which may be accelerated by light and elevated temperatures. The benzylic protons are also susceptible to abstraction, leading to the formation of an imine intermediate, which can then hydrolyze to form benzaldehyde and the corresponding primary amine.[9][10] Further oxidation can lead to the formation of benzoic acid derivatives.[11]

Q3: Under what circumstances might I still choose to use the free base?

A3: The free base is often used in specific synthetic organic reactions where the nucleophilicity of the amine is required. It is also preferred when working in non-aqueous solvents where the salt form may have poor solubility. Additionally, for certain analytical techniques like gas chromatography (GC), the free base is more volatile and thus more suitable for analysis.[12]

Q4: What are the visual signs of degradation for the free base?

A4: A common visual indicator of degradation in aromatic amines is a change in color.[13] Pure this compound free base should be a colorless to pale yellow liquid or solid. The development of a darker yellow, orange, or brown color often suggests the formation of oxidized impurities. The presence of a pungent or "rotten fish" odor can also indicate degradation.[13]

Q5: How does hygroscopicity affect the stability of the salt form?

A5: Amine salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[14][15] While the salt form is chemically more stable, the absorption of water can lead to physical changes, such as clumping or deliquescence. The presence of moisture can also potentially facilitate certain hydrolytic degradation pathways over extended periods, although this is generally less of a concern than the oxidation of the free base.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Discoloration and Purity Loss of the Free Base in Storage

Symptoms:

-

The initially colorless or pale-yellow free base has turned dark yellow or brown.

-

HPLC or GC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

Root Cause Analysis: This is a classic sign of oxidative degradation. The amine's lone pair and benzylic hydrogens are susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light (photolysis) and elevated temperatures.[16]

Solutions:

-

Storage: Store the free base under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[17]

-

Temperature: Keep the material in a cool, dark place. Refrigeration is often recommended.[14]

-

Purification: If degradation has already occurred, the material may be purified by techniques such as distillation or column chromatography. However, preventing degradation is always the preferred approach.

Issue 2: Inconsistent Solubility of the Salt Form

Symptoms:

-

Difficulty dissolving the salt in a solvent in which it was previously soluble.

-

The formation of a precipitate or cloudy solution when dissolving the salt.

Root Cause Analysis: This issue can often be attributed to hygroscopicity. The absorbed water can alter the salt's physical properties and its interaction with organic solvents. Another possibility is a change in the pH of the solution, which could cause the salt to convert back to the less soluble free base.

Solutions:

-

Drying: Dry the salt in a vacuum oven at a gentle temperature before use to remove any absorbed moisture.

-

pH Control: Ensure the pH of your solution is sufficiently acidic to maintain the protonated state of the amine.

-

Solvent Choice: Consider using a co-solvent system to improve solubility.

Issue 3: Unexpected Reaction Byproducts When Using the Free Base

Symptoms:

-

Formation of unexpected side products in a reaction where the amine is used as a nucleophile or base.

-

Lower than expected yield of the desired product.

Root Cause Analysis: The presence of degradation products in the starting free base can lead to unwanted side reactions. For example, benzaldehyde formed from oxidation can react with the amine to form an imine, consuming the starting material.

Solutions:

-

Purity Check: Always check the purity of the free base by a suitable analytical method (e.g., NMR, HPLC, or GC) before use.

-

Fresh Material: Use freshly opened or recently purified material for critical reactions.

-

Inert Atmosphere: Perform reactions under an inert atmosphere to prevent in-situ degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[18][19][20]

Objective: To investigate the degradation pathways of this compound free base and its hydrochloride salt under various stress conditions.

Materials:

-

This compound free base

-

This compound hydrochloride

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare stock solutions of both the free base and the salt in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add H2O2 to a final concentration of 3%. Keep at room temperature for 24 hours.[16]

-

Thermal Degradation: Place a solid sample of each form in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose a solution and a solid sample of each form to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

This method should be validated by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.

Data Summary

| Parameter | This compound Free Base | This compound HCl Salt |

| Appearance | Colorless to pale yellow liquid/solid | White to off-white crystalline solid |

| Primary Stability Concern | Oxidation | Hygroscopicity |

| Recommended Storage | Cool, dark, under inert atmosphere | Cool, dry, well-sealed container |

| Solubility | Soluble in organic solvents, poorly soluble in water | Soluble in water and polar protic solvents, less soluble in nonpolar organic solvents[2][7] |

| Handling Precautions | Avoid exposure to air and light | Avoid exposure to humid environments |

Visualizations

Chemical Equilibrium Diagram

Caption: Acid-base equilibrium of the amine.

Degradation Pathway Diagram

Caption: Workflow for forced degradation studies.

References

- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan

- Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections.

- Degradation of benzylamines during chlorination and chloramin

- A facile manganese dioxide mediated oxidation of primary benzylamines to benzamides. Organic & Biomolecular Chemistry (RSC Publishing).

- Proposed mechanism for the oxidation of benzylamines to N‐benzylidenebenzylamines.

- Why are organic amines often more stable as the HCl salt than in the free base form?. Stack Exchange.

- Basicity of Amines and Ammonium Salt Form

- Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.

- Amine Storage Conditions: Essential Guidelines for Safety.

- Chemical Properties of Amines.

- Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.

- Free base. Wikipedia.

- A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.

- Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. PubMed.

- Arom

- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Schematic degradation pathway of benzylamine as described in literature...

- Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed.

- Safety D

Sources

- 1. reddit.com [reddit.com]

- 2. Free base - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. A facile manganese dioxide mediated oxidation of primary benzylamines to benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bre.com [bre.com]

- 13. scribd.com [scribd.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajpsonline.com [ajpsonline.com]

- 17. pccarx.com [pccarx.com]

- 18. pharmoutsourcing.com [pharmoutsourcing.com]

- 19. onyxipca.com [onyxipca.com]

- 20. rjptonline.org [rjptonline.org]

Validation & Comparative

Structural Elucidation of 3-Methyl Benzyl Cores: A Comparative Guide to Assignment Methodologies

Topic: Structural Elucidation of 3-Methyl Substituted Benzyl Rings: 1D vs. 2D NMR Methodologies Content Type: Publish Comparison Guide Audience: Researchers, Senior Spectroscopists, and Medicinal Chemists

Executive Summary

The 3-methylbenzyl (meta-tolyl) moiety is a ubiquitous pharmacophore in drug discovery, serving as a scaffold in kinase inhibitors and GPCR ligands. However, its lack of symmetry compared to para-substituted analogs creates a "spectral crowding" effect in the 127–129 ppm region of the

This guide objectively compares three assignment methodologies: Empirical Prediction , Standard 1D

The Challenge: Why 3-Methyl Benzyl Rings Fail Standard Assignment

In a 1,3-disubstituted benzene ring (e.g., 3-methylbenzyl alcohol), the chemical shifts of the aromatic carbons are governed by the superposition of Substituent Chemical Shift (SCS) effects.

-

The Problem Area: C2, C4, and C5 often resonate within a narrow 1.0 ppm window.

-

The Risk: Misassigning C2 (the "inner" carbon) vs. C4 (the "outer" carbon) can lead to incorrect regioisomer identification during SAR (Structure-Activity Relationship) studies.

Theoretical Shift Breakdown (Estimated via SCS)

Using benzene (

| Carbon Position | Electronic Environment | Net Effect (Approx) | Predicted Shift |

| C2 | Ortho to Methyl, Ortho to R | Shielding + Deshielding | ~128.2 ppm |

| C4 | Ortho to Methyl, Para to R | Shielding + Deshielding | ~128.7 ppm |

| C5 | Meta to Methyl, Meta to R | Neutral | ~128.4 ppm |

| C6 | Para to Methyl, Ortho to R | Strong Shielding | ~124.5 ppm (Distinct) |

Note: "R" represents a generic benzylic substituent (e.g., -CH2OH).

Comparative Analysis of Assignment Methodologies

We evaluated three standard approaches used in pharmaceutical/academic labs.

Method A: Empirical Prediction (ChemDraw / ACD / Mnova)

-

Mechanism: Uses additivity rules and databases to predict shifts.

-

Performance:

-

Accuracy:

1.5–3.0 ppm average error for aromatics. -

Verdict:Unreliable for Assignment. The error margin exceeds the separation between signals. Algorithms frequently swap C2 and C4 assignments based on solvent library biases.

-

Method B: 1D

C NMR (with DEPT-135)

-

Mechanism: Direct observation of carbon frequencies; DEPT phases CH/CH3 up and CH2 down.

-

Performance:

-

Differentiation: Can distinguish Quaternary (C1, C3) from Methine (C2, C4, C5, C6).

-

Ambiguity: Cannot distinguish between the three methine carbons (C2, C4, C5) as they all have the same phase (positive) in DEPT-135 and similar shifts.

-

Verdict:Insufficient. Provides peak listing but not connectivity.

-

Method C: The "Product" – Integrated 2D HMBC Workflow

-

Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (

and -

Performance:

-

Resolution: Uses the distinct proton frequencies of the Methyl group (~2.3 ppm) and the Benzylic group (~4.6 ppm) to "triangulate" the carbon signals.

-

Verdict:The Gold Standard. It provides a binary (yes/no) connectivity map that empirically proves the position of each carbon.

-

Data Comparison: 3-Methylbenzyl Alcohol Case Study

The following table contrasts the ambiguity of 1D data with the definitive nature of HMBC correlations.

Table 1: Assignment Resolution by Method

| Carbon | 1D | Method A (Prediction) | Method B (1D + DEPT) | Method C (HMBC Correlation) |

| C1 (ipso) | 141.0 | 140.5 | Quaternary (Identified) | Correlates to Benzyl-H |